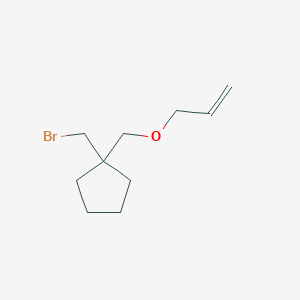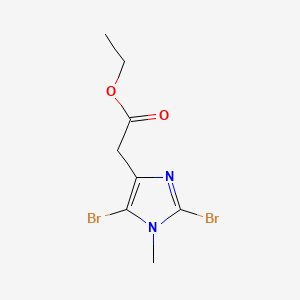
ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms and an ethyl acetate group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 1-methylimidazole followed by esterification with ethyl bromoacetate. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Researchers investigate its potential as a lead compound for developing new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the bromine atoms and ethyl acetate group, resulting in different chemical reactivity and biological activity.
2,4-Dibromoimidazole: Similar bromination pattern but lacks the ethyl acetate group, affecting its solubility and application.
Ethyl 4-bromoimidazole-5-carboxylate: Contains a carboxylate group instead of an acetate group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10Br2N2O2 |
|---|---|
Peso molecular |
325.99 g/mol |
Nombre IUPAC |
ethyl 2-(2,5-dibromo-1-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3 |
Clave InChI |
LWUZHAWDBQUSQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(N(C(=N1)Br)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
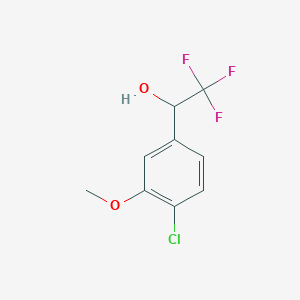

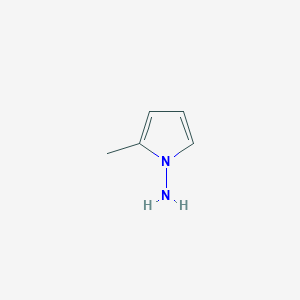
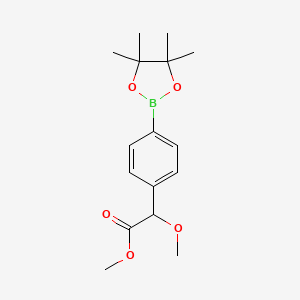

![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
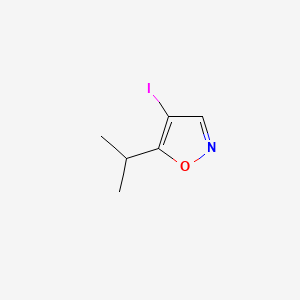


![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
